molecular formula C13H15NO2 B096370 4-Cinnamoylmorpholine CAS No. 16619-19-5

4-Cinnamoylmorpholine

Cat. No.: B096370
CAS No.: 16619-19-5
M. Wt: 217.26 g/mol
InChI Key: AXICCPYRMWRPMS-UHFFFAOYSA-N
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Description

4-Cinnamoylmorpholine is a morpholine derivative featuring a cinnamoyl group (a phenylpropanoid derived from cinnamic acid) attached to the 4-position of the morpholine ring. Morpholine, a six-membered heterocycle with one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal chemistry due to its balanced lipophilicity, hydrogen-bonding capacity, and metabolic stability . Substitution at the 4-position with aromatic or heteroaromatic groups (e.g., nitro, chloro, or sulfonyl substituents) is common in drug discovery to modulate biological activity and physicochemical properties.

This group may also influence solubility and metabolic pathways compared to smaller substituents like nitro or chloro groups.

Properties

IUPAC Name

1-morpholin-4-yl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(14-8-10-16-11-9-14)7-6-12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXICCPYRMWRPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271475
Record name 1-(4-Morpholinyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16619-19-5
Record name 1-(4-Morpholinyl)-3-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16619-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Morpholinyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cinnamoylmorpholine can be synthesized through several methods. One common approach involves the reaction of cinnamoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cinnamoylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the cinnamoyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of cinnamoyl oxides.

    Reduction: Formation of reduced cinnamoylmorpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-Cinnamoylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential antimicrobial and antifungal activities.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

4-Cinnamoylmorpholine can be compared with other cinnamoyl derivatives and morpholine-containing compounds:

    Cinnamic Acid: Unlike this compound, cinnamic acid lacks the morpholine ring and has different biological activities.

    Cinnamoyl Chloride: This compound is a precursor in the synthesis of this compound and has distinct reactivity.

    Morpholine: While morpholine itself is a simple heterocyclic amine, the addition of the cinnamoyl group in this compound imparts unique properties.

Uniqueness: this compound is unique due to the combination of the cinnamoyl group and the morpholine ring, which confer specific chemical reactivity and biological activities not found in other similar compounds.

Comparison with Similar Compounds

The following comparison focuses on structurally related 4-substituted morpholine derivatives, highlighting key differences in substituents, synthesis, properties, and applications.

Substituent Effects on Physicochemical Properties

Compound Substituent Key Properties References
4-Cinnamoylmorpholine Cinnamoyl (aromatic) High lipophilicity due to aromatic group; potential for π-π stacking (Inferred)
4-(4-Nitrophenyl)morpholine 4-Nitrophenyl (EWG*) Electron-withdrawing nitro group reduces electron density; crystalline solid
4-(4-Chloropyrimidin-2-yl)morpholine Chloropyrimidinyl (heterocyclic) Enhanced hydrogen-bonding capacity; used in kinase inhibitors
4-Thiomorpholine derivatives Sulfur atom (replaces O) Increased lipophilicity; metabolically labile (oxidizable to sulfoxides)
4-(4-Nitrobenzyl)morpholine Nitrobenzyl (alkyl-linked) Flexible linker; nitro group enhances stability and modulates bioactivity

*EWG = Electron-Withdrawing Group

Key Observations :

  • Lipophilicity : Thiomorpholine derivatives exhibit higher lipophilicity than morpholine due to sulfur’s larger atomic radius and polarizability . The cinnamoyl group likely further increases lipophilicity compared to nitro or chloro substituents.
  • Crystallinity : Nitro-substituted morpholines (e.g., 4-(4-nitrophenyl)morpholine) form stable crystals with intermolecular C–H···O hydrogen bonds and aromatic stacking . The cinnamoyl group’s planar structure may promote similar packing but with distinct torsion angles.
  • Metabolic Stability : Thiomorpholine’s sulfur atom serves as a metabolic "soft spot," enabling oxidation to sulfoxides/sulfones . The cinnamoyl group’s ester linkage may render it susceptible to hydrolysis in vivo.
4-(4-Nitrophenyl)morpholine
  • Role : Intermediate in antitumor drug synthesis; nitro group facilitates reduction to aniline for further functionalization .
  • Mechanism : Nitro group’s electron-withdrawing effect may enhance binding to electron-rich biological targets.
4-(4-Chloropyrimidin-2-yl)morpholine
  • Role : Building block for kinase inhibitors; chloro group enables nucleophilic substitution reactions .
  • Example : Used in agrochemicals and pharmaceuticals due to pyrimidine’s prevalence in bioactive molecules.
4-Thiomorpholine Derivatives
  • Role : Antimycobacterial and antifungal agents; sulfur enhances membrane permeability .

Hypothesized Activity of this compound :
The cinnamoyl group’s aromaticity and conjugation could target enzymes like cyclooxygenase (COX) or receptors involved in inflammation or cancer. Its ester moiety may also serve as a prodrug linker.

Stability and Handling

  • Nitro Derivatives : Stable under inert conditions but sensitive to reducing agents .
  • Chloro Derivatives : Require anhydrous conditions to prevent hydrolysis .
  • This compound : Expected to be light-sensitive due to the cinnamoyl group’s conjugated double bonds; storage under nitrogen recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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